molecular formula C10H10BrN3 B1447357 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine CAS No. 1845754-42-8

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B1447357
CAS No.: 1845754-42-8
M. Wt: 252.11 g/mol
InChI Key: ALUSXXSPWJQEOL-UHFFFAOYSA-N
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Description

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by a fused bicyclic structure, which includes a bromine atom at the 6th position, a cyclopropyl group at the 8th position, and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-cyclopropyl-1-methylpyrazinium salts with suitable nucleophiles can yield the desired compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-a]pyrazine
  • 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
  • 6-Bromo-2-methylimidazo[1,2-a]pyrazine

Comparison: Compared to these similar compounds, 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of the cyclopropyl group at the 8th position. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological and material properties .

Properties

IUPAC Name

6-bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-6-4-14-5-8(11)13-9(7-2-3-7)10(14)12-6/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUSXXSPWJQEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C3CC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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